molecular formula C7H11BrN2O B1375273 4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1263210-45-2

4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1375273
CAS No.: 1263210-45-2
M. Wt: 219.08 g/mol
InChI Key: FXMSLQOICASEAD-UHFFFAOYSA-N
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Description

4-Bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound with a pyrazole ring structure. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxymethyl group at the 1st position, and two methyl groups at the 3rd and 5th positions. The unique substitution pattern on the pyrazole ring imparts distinct chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures, typically between -60°C to -20°C, to control the reactivity of bromine and ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-1-(methoxymethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-5-7(8)6(2)10(9-5)4-11-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMSLQOICASEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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